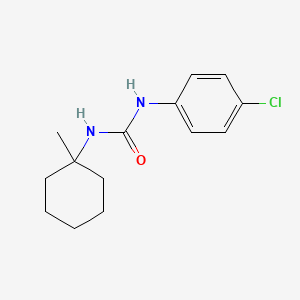![molecular formula C14H23Cl2NO B5420254 [2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5420254.png)
[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]ethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]ethylamine hydrochloride, also known as Isoetarine hydrochloride, is a synthetic sympathomimetic drug that is commonly used in the treatment of asthma and other respiratory disorders. It belongs to the class of beta-adrenergic agonists and works by stimulating the beta-2 receptors in the lungs, thereby causing the relaxation of the bronchial smooth muscles and improving breathing. In
Mécanisme D'action
[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]ethylamine hydrochloride hydrochloride works by stimulating the beta-2 adrenergic receptors in the lungs, which causes the relaxation of the bronchial smooth muscles and improves breathing. It also has a mild effect on the beta-1 adrenergic receptors, which can increase heart rate and cardiac output. The overall effect of this compound hydrochloride is to improve lung function and increase oxygenation.
Biochemical and Physiological Effects:
This compound hydrochloride has several biochemical and physiological effects on the body. It increases the levels of cyclic adenosine monophosphate (cAMP) in the cells, which leads to the relaxation of the bronchial smooth muscles and the dilation of the airways. It also increases the activity of the sodium-potassium pump, which can lead to an increase in potassium uptake and a decrease in intracellular sodium levels. This can help to prevent the depolarization of the cell membrane and reduce the risk of arrhythmias.
Avantages Et Limitations Des Expériences En Laboratoire
[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]ethylamine hydrochloride hydrochloride has several advantages for lab experiments, including its ease of synthesis and availability, its well-established mechanism of action, and its ability to improve lung function and oxygenation. However, there are also some limitations to its use in lab experiments, including its potential to cause tachycardia and arrhythmias, its short half-life, and its potential to interact with other drugs.
Orientations Futures
There are several future directions for the research and development of [2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]ethylamine hydrochloride hydrochloride. One potential direction is to explore its use in combination with other drugs for the treatment of respiratory disorders. Another direction is to investigate its potential use in the treatment of other conditions such as hypertension and shock. Additionally, there is a need for further research into the biochemical and physiological effects of this compound hydrochloride, as well as its potential side effects and interactions with other drugs. Overall, this compound hydrochloride has significant potential as a therapeutic agent, and further research is needed to fully explore its potential applications.
Méthodes De Synthèse
[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]ethylamine hydrochloride hydrochloride is synthesized by the reaction of 4-chloro-2-isopropyl-5-methylphenol with ethylene oxide in the presence of potassium hydroxide, followed by the reaction of the resulting product with ethylenediamine. The final product is obtained by treating the resulting compound with hydrochloric acid. The synthesis method is relatively simple and efficient, making it a popular choice for the production of this compound hydrochloride.
Applications De Recherche Scientifique
[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]ethylamine hydrochloride hydrochloride has been extensively studied for its therapeutic potential in the treatment of respiratory disorders such as asthma, chronic obstructive pulmonary disease (COPD), and bronchitis. It has been shown to be effective in improving lung function, reducing airway inflammation, and preventing bronchospasm. In addition, this compound hydrochloride has also been studied for its potential use in the treatment of other conditions such as hypertension, shock, and cardiac arrest.
Propriétés
IUPAC Name |
2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)-N-ethylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO.ClH/c1-5-16-6-7-17-14-8-11(4)13(15)9-12(14)10(2)3;/h8-10,16H,5-7H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAPQWPKCZFFRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=C(C=C(C(=C1)C)Cl)C(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-methylphenyl)thio]-1-(1H-1,2,3-triazol-5-ylcarbonyl)piperidine](/img/structure/B5420197.png)
![3-[2-(4-fluorophenyl)ethyl]-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine](/img/structure/B5420205.png)
![1-acetyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-4-piperidinecarboxamide](/img/structure/B5420210.png)
![5-{[(2-methoxy-1-methylethyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B5420213.png)


![N-({(2R,5S)-5-[(6-methoxypyrimidin-4-yl)methyl]tetrahydrofuran-2-yl}methyl)-N,N',N'-trimethylethane-1,2-diamine](/img/structure/B5420228.png)
![4-(4-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}phenyl)-2-methylbut-3-yn-2-ol](/img/structure/B5420239.png)
![N-(1,4-dioxan-2-ylmethyl)-N,1-dimethyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5420240.png)
![2-[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-6-phenylnicotinic acid](/img/structure/B5420263.png)
![1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5420272.png)
![6-[4-(2-hydroxyethyl)piperidin-1-yl]-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5420277.png)
![4-[3-ethoxy-4-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5420285.png)
